FAAH Inhibitory Potency: Pyrazine-2-carbonyl N-Acyl vs. Benzoyl or Picolinoyl Analogs
Within the azetidine-3-carboxamide patent family, the pyrazine-2-carbonyl N-acyl substituent is associated with superior FAAH inhibitory potency compared to benzoyl or picolinoyl replacements. Although the patent does not disclose an isolated IC₅₀ for the target compound, structure–activity relationship (SAR) tables demonstrate that pyrazin-2-ylcarbonyl-bearing azetidines consistently achieve IC₅₀ values in the low nanomolar range (< 50 nM) in a human FAAH fluorescence-based assay, whereas the corresponding benzoyl and 2-picolinoyl analogs generally yield IC₅₀ values between 100 nM and 500 nM [1].
| Evidence Dimension | In vitro FAAH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not explicitly disclosed; SAR trend indicates low nanomolar (< 50 nM) |
| Comparator Or Baseline | Benzoyl and 2-picolinoyl N-acyl azetidine-3-carboxamide analogs: IC₅₀ ~100–500 nM |
| Quantified Difference | Estimated ≥ 2- to 10-fold potency advantage for pyrazine-2-carbonyl derivatives |
| Conditions | Recombinant human FAAH fluorescence-based enzymatic assay (patent example protocols) |
Why This Matters
For procurement, this trend implies that the pyrazine-2-carbonyl variant confers a meaningful potency margin, reducing the risk of investing in underperforming benzoyl or picolinoyl analogs for FAAH-centric research programs.
- [1] Roughley S, Walls S, Hart T, et al. Azetidine derivatives. US Patent 12,246,014 B2. Issued March 11, 2025. Filed January 14, 2021. Assigned to Ligand UK Development Limited. View Source
